molecular formula C22H23N3O3 B11153754 [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl](2-phenylmorpholino)methanone

[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl](2-phenylmorpholino)methanone

Cat. No.: B11153754
M. Wt: 377.4 g/mol
InChI Key: MHMYLFHWSCFNNA-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a methoxyphenyl group and a phenylmorpholino group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl and phenylmorpholino groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone has potential therapeutic applications. It may be investigated for its effects on various diseases and conditions, particularly those involving inflammation and oxidative stress.

Industry

In industry, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate inflammation, oxidative stress, and other physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-ylmethanone apart is its unique combination of functional groups and structural features. This uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C22H23N3O3/c1-24-20(14-19(23-24)16-8-10-18(27-2)11-9-16)22(26)25-12-13-28-21(15-25)17-6-4-3-5-7-17/h3-11,14,21H,12-13,15H2,1-2H3

InChI Key

MHMYLFHWSCFNNA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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